1,3-Oxathiolane, 2,5-dimethyl-4-methylene-
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Overview
Description
1,3-Oxathiolane, 2,5-dimethyl-4-methylene- is an organosulfur compound characterized by a five-membered ring containing both sulfur and oxygen atoms. This compound is notable for its unique structure, which includes a methylene group at the 4-position and two methyl groups at the 2 and 5 positions. It is a derivative of 1,3-oxathiolane, a class of compounds known for their diverse chemical properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-oxathiolane, 2,5-dimethyl-4-methylene- typically involves the reaction of mercaptoethanol with formaldehyde under acidic conditions. This method is a common approach for the synthesis of thioacetals, where the sulfur atom is introduced into the ring structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,3-Oxathiolane, 2,5-dimethyl-4-methylene- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfur atom into a sulfoxide or sulfone, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can target the methylene group or the sulfur atom, leading to different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols or thiols.
Substitution: Various substituted oxathiolanes.
Scientific Research Applications
1,3-Oxathiolane, 2,5-dimethyl-4-methylene- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-oxathiolane, 2,5-dimethyl-4-methylene- and its derivatives often involves interactions with biological macromolecules. For example, nucleoside analogues containing this compound can inhibit viral replication by targeting viral enzymes such as reverse transcriptase. The sulfur atom in the ring structure can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity .
Comparison with Similar Compounds
1,3-Oxathiolane: The parent compound, which lacks the methylene and methyl groups.
1,2-Oxathiolane: A related compound with the sulfur and oxygen atoms in adjacent positions.
1,3-Dioxolane: A similar compound where the sulfur atom is replaced by an oxygen atom.
Uniqueness: 1,3-Oxathiolane, 2,5-dimethyl-4-methylene- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the methylene group at the 4-position and the methyl groups at the 2 and 5 positions make it a versatile intermediate for various chemical transformations .
Properties
CAS No. |
52998-36-4 |
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Molecular Formula |
C6H10OS |
Molecular Weight |
130.21 g/mol |
IUPAC Name |
2,5-dimethyl-4-methylidene-1,3-oxathiolane |
InChI |
InChI=1S/C6H10OS/c1-4-5(2)8-6(3)7-4/h4,6H,2H2,1,3H3 |
InChI Key |
UCAARQFLJMUIIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C)SC(O1)C |
Origin of Product |
United States |
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